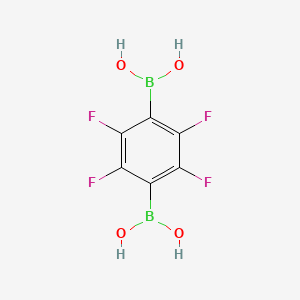

Perfluorophenyl,1-4-diboronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Perfluorophenyl,1-4-diboronic acid is a chemical compound with the CAS Number: 1380435-69-7 and a molecular weight of 237.71 . It has the IUPAC name (perfluoro-1,4-phenylene)diboronic acid .

Molecular Structure Analysis

The molecular structure of this compound is C6H4B2F4O4 . Further structural analysis would require more specific data or computational modeling.Chemical Reactions Analysis

Diboronic acids, including this compound, are known to interact with diols and strong Lewis bases such as fluoride or cyanide anions . This leads to their utility in various sensing applications .Physical And Chemical Properties Analysis

This compound has a molecular weight of 237.7092 g/mol .Scientific Research Applications

Catalysis and Synthesis

Perfluorophenylboronic acids have been employed as catalysts in various organic synthesis processes. For instance, they catalyze the α-stereoselective synthesis of 2-deoxygalactosides from deactivated peracetylated d-galactal, highlighting a metal-free glycosylation method useful for synthesizing α-2-deoxygalactosides with a wide range of functional group tolerance (Tatina, Moussa, Xia, & Judeh, 2019). Additionally, these compounds catalyze Friedel-Crafts reactions of allylic alcohols with electron-rich arenes and heteroarenes under ambient conditions, producing water as the only byproduct and demonstrating their green chemistry potential (McCubbin, Hosseini, & Krokhin, 2010).

Material Science and Engineering

In the field of materials science, perfluorophenyl derivatives are integral to the development of covalent organic frameworks (COFs), which are highly crystalline materials with potential applications in gas storage, separation, and catalysis. For example, phenyl diboronic acid has been used to synthesize COFs with high thermal stability and surface areas, offering new avenues for designing porous materials (Côté, Benin, Ockwig, O'Keeffe, Matzger, & Yaghi, 2005).

Electrochemistry and Devices

Perfluorophenylboronic acids contribute to the development of electrochromic devices and conducting polymers. A polythiophene derivative synthesized from 1-(perfluorophenyl)-2,5-di(2-thienyl)-1H-pyrrole exhibited promising electrochromic properties and was utilized in constructing electrochromic devices (ECDs) with good switching times and optical memories (Sahin, Sahmetlioglu, Akhmedov, Tanyeli, & Toppare, 2006).

Supramolecular Chemistry

The strong electron-withdrawing properties of perfluorophenyl groups facilitate the formation of supramolecular structures. These properties have been exploited to create organometallic complexes and co-crystals through argentophilic and perfluorophenyl-perfluorophenyl interactions, leading to novel photodimerizations and framework structures in the solid state (Sinnwell, Baltrusaitis, & MacGillivray, 2015).

Mechanism of Action

Target of Action

Perfluorophenyl,1-4-diboronic acid is a key reagent and intermediate in organic synthesis . It is used to synthesize compounds containing phenyl and boron groups . The primary targets of this compound are these phenyl and boron-containing compounds .

Mode of Action

This compound interacts with its targets through a process known as cross-linking polymerization . It also participates in catalyst reactions and chemical vapor deposition . The interaction of this compound with its targets results in the formation of new compounds .

Biochemical Pathways

This compound affects the biochemical pathways involved in the synthesis of phenyl and boron-containing compounds . The downstream effects of these pathways include the production of new compounds through cross-linking polymerization, catalyst reactions, and chemical vapor deposition .

Pharmacokinetics

It is known that the compound is soluble in some organic solvents, such as dimethyl sulfoxide and dimethylformamide . This solubility can impact the bioavailability of this compound, as it may influence how well the compound is absorbed and distributed within a system .

Result of Action

The molecular and cellular effects of this compound’s action are the formation of new phenyl and boron-containing compounds . These new compounds are the result of the cross-linking polymerization, catalyst reactions, and chemical vapor deposition that this compound participates in .

Safety and Hazards

properties

IUPAC Name |

(4-borono-2,3,5,6-tetrafluorophenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4B2F4O4/c9-3-1(7(13)14)4(10)6(12)2(5(3)11)8(15)16/h13-16H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFMHMVKSMSUKNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C(=C1F)F)B(O)O)F)F)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4B2F4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-isopropyl-5-methyl-2-(((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2576276.png)

![[(3R)-3-Amino-2-oxobutyl]phosphonic acid](/img/structure/B2576277.png)

![N-(4-chlorophenyl)-2-{[6-(hydroxymethyl)-9-methyl-2-(4-methylphenyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}acetamide](/img/structure/B2576285.png)

![2-sulfanyl-N-[2-(trifluoromethyl)phenyl]quinoline-4-carboxamide](/img/structure/B2576286.png)